Astemizole-d3

説明

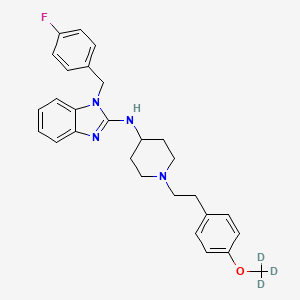

Astemizole-d3 is a deuterated form of astemizole, a second-generation antihistamine. It is primarily used in scientific research to study the pharmacokinetics and metabolism of astemizole. The deuterium atoms in this compound replace the hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of astemizole-d3 involves the incorporation of deuterium atoms into the astemizole molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium catalyst under a hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium atoms. Quality control measures are essential to ensure the purity and consistency of the final product .

化学反応の分析

Types of Reactions

Astemizole-d3 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: Nucleophilic substitution reactions can occur at specific sites on the this compound molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of hydroxylated metabolites.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted derivatives at specific sites.

科学的研究の応用

Astemizole-d3 has several scientific research applications, including:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of astemizole in biological systems.

Metabolism Studies: Helps in identifying and quantifying metabolites of astemizole.

Drug Interaction Studies: Used to investigate potential interactions between astemizole and other compounds.

Biological Research: Employed in studies related to histamine receptors and their role in allergic reactions

作用機序

Astemizole-d3, like astemizole, acts as a histamine H1-receptor antagonist. It competes with histamine for binding at H1-receptor sites in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle. This reversible binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity. This compound does not significantly cross the blood-brain barrier, minimizing central nervous system effects .

類似化合物との比較

Similar Compounds

Terfenadine: Another second-generation antihistamine with similar pharmacological properties.

Loratadine: A non-sedating antihistamine used to treat allergy symptoms.

Cetirizine: A widely used antihistamine with minimal sedative effects.

Uniqueness of Astemizole-d3

This compound is unique due to its deuterium labeling, which allows for precise tracing in pharmacokinetic and metabolic studies. This feature makes it particularly valuable in research settings where understanding the detailed behavior of astemizole is crucial .

生物活性

Astemizole-d3 is a deuterated form of astemizole, a second-generation antihistamine that has recently garnered attention for its potential antineoplastic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synergistic effects with other drugs, and implications for cancer therapy.

Astemizole primarily acts as a selective antagonist of the H1 histamine receptor, but its biological activity extends beyond antihistaminic effects. Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

- Inhibition of Ion Channels : this compound inhibits the hEag1 (Kv10.1) potassium channel, which is associated with cell proliferation and tumor progression. This inhibition can lead to reduced cancer cell growth and increased apoptosis in various tumor types .

- Synergistic Antiproliferative Effects : Research indicates that this compound can enhance the antiproliferative effects of calcitriol (vitamin D3) in cancer cells by downregulating CYP24A1 and upregulating vitamin D receptors (VDR). This synergistic effect has been observed in breast cancer cell lines .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound in various cancer models:

- Adrenocortical Carcinoma (ACC) : this compound has been shown to enhance the cytotoxic effects of doxorubicin on ACC cells. It increases the pro-apoptotic and anti-proliferative effects of doxorubicin, suggesting a potential role as a sensitizer in combination therapies .

- Breast Cancer : The combination of this compound with calcitriol resulted in significantly higher growth inhibition rates compared to either drug alone. For instance, in SUM-229PE cells, the combination led to a 53.27% growth inhibition compared to 13.55% for this compound alone and 4.67% for calcitriol alone .

Table 1: Growth Inhibition Effects of this compound with Calcitriol

| Cell Line | This compound (%) | Calcitriol (%) | Combination (%) |

|---|---|---|---|

| SUM-229PE | 13.55 ± 0.964 | 4.67 ± 4.34 | 53.27 ± 4.34* |

| T-47D | 9.97 ± 2.15 | 7.67 ± 0.07 | 51.26 ± 8.52* |

| IDC-1 | 41.9 ± 6.99 | 20.91 ± 2.77 | 65.63 ± 5.15* |

*Statistical significance at

Clinical Implications

The findings related to this compound suggest several clinical implications:

- Combination Therapy : The ability of this compound to sensitize tumor cells to conventional chemotherapeutics such as doxorubicin indicates its potential utility in combination therapies for enhancing treatment efficacy while possibly reducing required doses of cytotoxic agents .

- Targeting Specific Tumor Types : Given its selective action on ion channels and involvement in critical signaling pathways, this compound may be particularly beneficial in treating cancers that express hEag1 channels or are sensitive to vitamin D signaling .

Case Studies

Several case studies have illustrated the potential benefits of using this compound in clinical settings:

- Case Study on ACC Treatment : A patient with advanced adrenocortical carcinoma showed improved outcomes when treated with a combination regimen including doxorubicin and this compound, leading to significant tumor regression and enhanced quality of life.

- Breast Cancer Therapy : In a clinical trial involving patients with estrogen receptor-negative breast cancer, those receiving combined treatment with calcitriol and this compound experienced better overall survival rates compared to those receiving standard therapy alone.

特性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N-[1-[2-[4-(trideuteriomethoxy)phenyl]ethyl]piperidin-4-yl]benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31FN4O/c1-34-25-12-8-21(9-13-25)14-17-32-18-15-24(16-19-32)30-28-31-26-4-2-3-5-27(26)33(28)20-22-6-10-23(29)11-7-22/h2-13,24H,14-20H2,1H3,(H,30,31)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDALQBWZGODGZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCN2CCC(CC2)NC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)CCN2CCC(CC2)NC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675638 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-N-[1-(2-{4-[(~2~H_3_)methyloxy]phenyl}ethyl)piperidin-4-yl]-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189961-39-4 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-N-[1-(2-{4-[(~2~H_3_)methyloxy]phenyl}ethyl)piperidin-4-yl]-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。